molecular formula C17H18N2O B379384 1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B379384
M. Wt: 266.34g/mol
InChI Key: ARISNCZYQSOHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is to react o-phenylenediamine with m-tolyloxymethyl aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory compound, and in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-m-tolyloxymethyl-1H-benzoimidazole
  • 1-Ethyl-1H-benzimidazole
  • 2-Phenylbenzimidazole

Uniqueness

1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both an ethyl group and a m-tolyloxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34g/mol

IUPAC Name

1-ethyl-2-[(3-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C17H18N2O/c1-3-19-16-10-5-4-9-15(16)18-17(19)12-20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3

InChI Key

ARISNCZYQSOHKS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)C

Origin of Product

United States

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